Cas no 2680800-38-6 (benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate)

benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate
- EN300-28291416
- 2680800-38-6
- benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate
-
- インチ: 1S/C16H16ClNO3/c17-14-8-4-7-13(9-14)15(10-19)18-16(20)21-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,20)
- InChIKey: DMAZDHVZYBSYER-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(CO)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 305.0818711g/mol
- どういたいしつりょう: 305.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 58.6Ų
benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291416-0.1g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-28291416-10.0g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-28291416-0.05g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-28291416-5.0g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-28291416-2.5g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-28291416-1g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 1g |
$557.0 | 2023-09-08 | ||
Enamine | EN300-28291416-1.0g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-28291416-0.5g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-28291416-10g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 10g |
$2393.0 | 2023-09-08 | ||
Enamine | EN300-28291416-0.25g |
benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |
2680800-38-6 | 95.0% | 0.25g |
$513.0 | 2025-03-19 |
benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate 関連文献
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamateに関する追加情報
Comprehensive Overview of Benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate (CAS No. 2680800-38-6)
Benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate (CAS No. 2680800-38-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This carbamate derivative features a benzyl group linked to a hydroxyethyl substituent, which is further attached to a 3-chlorophenyl ring. Such a configuration makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
The compound's CAS No. 2680800-38-6 serves as a critical identifier for researchers and manufacturers, ensuring precise communication in scientific literature and regulatory documentation. Its structural complexity and functional groups, such as the carbamate moiety, contribute to its versatility in medicinal chemistry. Recent studies highlight its potential role in targeting specific metabolic pathways, aligning with the growing demand for precision medicine and targeted drug delivery systems—topics frequently searched in academic and industrial circles.
In the context of green chemistry and sustainable synthesis, Benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate has been explored for its compatibility with eco-friendly reaction conditions. Researchers are increasingly investigating solvent-free or catalytic methods to produce such compounds, addressing the global push for environmentally benign manufacturing processes. This aligns with trending searches on "sustainable pharmaceutical synthesis" and "green chemistry innovations," reflecting the industry's shift toward reducing carbon footprints.
Another area of interest is the compound's potential application in neuropharmacology. The 3-chlorophenyl group, in particular, is a common pharmacophore in central nervous system (CNS) drug design. Questions like "How does chlorophenyl enhance drug bioavailability?" or "What are the latest advances in carbamate-based CNS drugs?" are frequently queried in scientific databases, underscoring the relevance of this compound in cutting-edge research.
From a technical perspective, the synthesis of Benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate often involves multi-step organic reactions, including protection-deprotection strategies and selective functionalization. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity and confirming its structure—a topic of high interest for quality control professionals searching for "advanced analytical methods for carbamates."
In summary, Benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate (CAS No. 2680800-38-6) represents a multifaceted compound with broad implications in drug discovery and sustainable chemistry. Its structural features and applications resonate with current scientific trends, making it a subject of ongoing exploration and innovation.
2680800-38-6 (benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate) 関連製品
- 850905-78-1(5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)
- 1114567-17-7(3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid)
- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)
- 2228928-25-2(2-{5-(methoxymethyl)furan-2-yloxy}ethan-1-amine)
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 16001-93-7(bis(dimethoxyphosphoryl)methane)
- 15761-50-9((2R)-4-methylpentan-2-amine)
- 1275403-06-9(5-(4-Fluoro-3-methylphenyl)indoline)
- 908117-93-1(Fmoc-N-(4-aminobutyl)-glycine hydrochloride)


